molecular formula C14H20O B13987054 2-Methyl-1-phenylheptan-1-one CAS No. 39576-10-8

2-Methyl-1-phenylheptan-1-one

Cat. No.: B13987054
CAS No.: 39576-10-8
M. Wt: 204.31 g/mol
InChI Key: TUBDASUUVQNSHQ-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylheptan-1-one is an organic compound with the molecular formula C14H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a heptane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenylheptan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with 2-methylheptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound often involves the same Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenylheptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: HNO3 (nitration), H2SO4 (sulfonation), Br2 (bromination)

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenylheptan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its interaction with specific proteins and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-phenylpentan-1-one
  • 2-Methyl-1-phenylbutan-1-one
  • 2-Methyl-1-phenylpropan-1-one

Comparison

2-Methyl-1-phenylheptan-1-one is unique due to its longer heptane chain, which can influence its physical and chemical properties, such as boiling point and solubility. This makes it distinct from its shorter-chain analogs, which may have different applications and reactivity profiles .

Properties

CAS No.

39576-10-8

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-methyl-1-phenylheptan-1-one

InChI

InChI=1S/C14H20O/c1-3-4-6-9-12(2)14(15)13-10-7-5-8-11-13/h5,7-8,10-12H,3-4,6,9H2,1-2H3

InChI Key

TUBDASUUVQNSHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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